molecular formula C₄₉H₅₅Cl₆NO₁₉ B1140392 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 160651-89-8

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B1140392
CAS No.: 160651-89-8
M. Wt: 1174.67
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Description

A intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic.

Biological Activity

The compound , [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate , is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C43H49Cl3N1O15C_{43}H_{49}Cl_3N_1O_{15}, indicating a highly functionalized structure that includes multiple hydroxyl groups and esters. The presence of chlorine atoms suggests potential antimicrobial or antifungal properties.

Structural Features

FeatureDescription
Molecular Weight 834.27 g/mol
Functional Groups Acetoxy, Hydroxy, Chloro
Chirality Multiple chiral centers

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of chloro groups can enhance the molecule's ability to disrupt microbial cell membranes or inhibit enzymatic functions essential for microbial survival.

Anti-inflammatory Effects

Compounds similar to this one have shown promise in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies on structurally analogous compounds indicate that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Chloro-substituted Compounds : A study found that chloro-substituted compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anti-cancer Activity : In vitro studies demonstrated that related compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Inflammation Model : In a rodent model of inflammation, a similar compound significantly reduced swelling and pain indicators when administered.

Enzyme Inhibition

The compound's biological activity may stem from its ability to inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells. For instance:

  • Cyclooxygenase (COX) inhibition could explain anti-inflammatory effects.
  • DNA Topoisomerase inhibition may contribute to its cytotoxicity against cancer cells.

Interaction with Cellular Receptors

The structural complexity allows for interactions with various cellular receptors, potentially leading to modulation of signaling pathways involved in inflammation and cell growth.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONRMLYHJPPIEB-MIXGCZKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55Cl6NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1174.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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